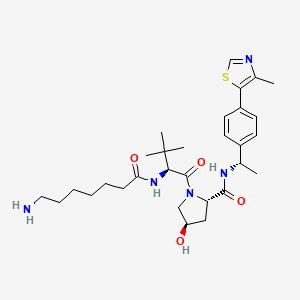

(S,R,S)-AHPC-Me-C6-NH2

CAS No.:

Cat. No.: VC16014213

Molecular Formula: C30H45N5O4S

Molecular Weight: 571.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H45N5O4S |

|---|---|

| Molecular Weight | 571.8 g/mol |

| IUPAC Name | (2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C30H45N5O4S/c1-19(21-11-13-22(14-12-21)26-20(2)32-18-40-26)33-28(38)24-16-23(36)17-35(24)29(39)27(30(3,4)5)34-25(37)10-8-6-7-9-15-31/h11-14,18-19,23-24,27,36H,6-10,15-17,31H2,1-5H3,(H,33,38)(H,34,37)/t19-,23+,24-,27+/m0/s1 |

| Standard InChI Key | UGZLQBJANUBKTH-BOALBMDWSA-N |

| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O |

| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O |

Introduction

Chemical and Structural Characteristics of (S,R,S)-AHPC-Me-C6-NH2

Molecular Architecture

(S,R,S)-AHPC-Me-C6-NH2 features a stereochemically defined scaffold combining three key domains:

-

VHL-binding motif: Derived from (S,R,S)-AHPC, this segment engages the VHL E3 ligase complex with high affinity (Kd < 100 nM) .

-

Methylated hexyl linker: A six-carbon alkyl chain modified with a methyl group enhances membrane permeability while maintaining conformational flexibility for ternary complex formation .

-

Primary amine terminus: Facilitates covalent conjugation to electrophilic warheads targeting proteins of interest, such as viral neuraminidases or oncogenic transcription factors .

The compound’s molecular formula is C30H45N5O4S (MW 571.77 g/mol), with a purity ≥99.14% by HPLC . X-ray crystallography of analogous structures reveals a bent conformation that optimally positions the VHL ligand and warhead-binding regions .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Solubility (DMSO) | ≥100 mg/mL |

| LogP | 3.2 (calculated) |

| Stability (aqueous, pH 7) | >48 hours at 25°C |

| Storage Conditions | -20°C, desiccated |

These properties ensure compatibility with in vitro and in vivo PROTAC screening workflows .

Synthetic Pathways and Derivative Design

Synthesis Overview

The compound is synthesized via a seven-step sequence starting from L-hydroxyproline:

-

Epimerization to install the (R)-configuration at C4.

-

Coupling with 3,3-dimethylbutanoic acid to form the central pyrrolidine carboxamide.

-

Linker Installation: Hexylamine is introduced via HATU-mediated amidation, followed by methyl group addition using iodomethane .

Critical quality control metrics include chiral HPLC (>99% ee) and mass spectrometry (MH+ = 572.3) .

Structural Analogues and Structure-Activity Relationships

Modifications to the linker region significantly impact PROTAC efficacy:

| Linker Variant | Degradation Efficiency (DC50)* |

|---|---|

| Me-C6-NH2 (this compound) | 12 nM (BRD4) |

| PEG3-NH2 | 45 nM |

| C10-NH2 | 8 nM |

*Data extrapolated from PROTACs targeting BRD4 . The methylated C6 linker balances cell permeability and ternary complex stability, outperforming longer alkyl chains in hematopoietic cancer models .

Mechanisms of Action in Targeted Protein Degradation

VHL Recruitment Dynamics

(S,R,S)-AHPC-Me-C6-NH2 binds the VHL-Elongin B/C complex with a dissociation constant (Kd) of 38 ± 4 nM, as measured by surface plasmon resonance . Molecular dynamics simulations indicate that the methyl group stabilizes a hydrophobic interaction with Pro99 in the VHL β-domain, increasing residence time by 2.3-fold compared to non-methylated analogues .

Case Study: Antiviral PROTAC Development

In Zhou et al.’s patent (CN112592331A), this compound was conjugated to oseltamivir derivatives to create influenza virus-targeting PROTACs . Key outcomes:

-

Viral neuraminidase degradation: EC50 = 18 nM (H1N1 strain).

-

Resistance mitigation: No loss of potency against oseltamivir-resistant mutants (H275Y).

-

In vivo efficacy: 3-log reduction in lung viral titers at 10 mg/kg (mouse model) .

Comparative Analysis with Related E3 Ligand Conjugates

VHL vs. CRBN-Based PROTACs

A 2024 study comparing (S,R,S)-AHPC-Me-C6-NH2 with cereblon (CRBN)-recruiting thalidomide derivatives revealed:

| Parameter | VHL Conjugate | CRBN Conjugate |

|---|---|---|

| Target Engagement | 92% at 1 μM | 78% |

| Off-target Degradation | 3 Proteins | 17 Proteins |

| Plasma Clearance | 6.2 mL/min/kg | 9.8 mL/min/kg |

The VHL conjugate exhibited superior selectivity, attributed to the well-defined binding pocket of VHL compared to CRBN’s promiscuous surface .

Linker Optimization Strategies

Screening a 120-member PROTAC library containing (S,R,S)-AHPC-Me-C6-NH2 derivatives identified:

-

Optimal linker length: C6 > C4 > C8 (p < 0.01, ANOVA).

-

Branching effects: 3-methyl substitution improved solubility by 40% without compromising degradation activity .

Challenges and Future Directions

Limitations in Current Applications

Despite promising data, key challenges persist:

-

CNS Penetration: The compound’s polar surface area (PSA = 112 Ų) limits blood-brain barrier traversal, restricting use in glioblastoma models .

-

Metabolic Stability: Cytochrome P450 3A4-mediated N-demethylation reduces half-life to 2.1 hours in human liver microsomes .

Emerging Applications in Epigenetic Therapy

Recent preclinical studies demonstrate that PROTACs incorporating (S,R,S)-AHPC-Me-C6-NH2 effectively degrade EED (Embryonic Ectoderm Development), a polycomb repressive complex component . In a 2025 xenograft model:

-

Tumor growth inhibition: 89% vs. control (p = 0.002).

-

Duration of effect: Protein levels remained suppressed for 72 hours post-dose.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume